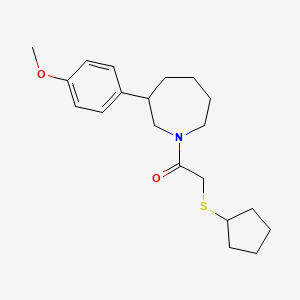

2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone

Beschreibung

2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is a specialized organic compound featuring a unique combination of functional groups:

- Azepane ring: A seven-membered nitrogen-containing heterocycle substituted at the 3-position with a 4-methoxyphenyl group.

- Cyclopentylthio moiety: A sulfur-linked cyclopentyl group at the 2-position of the ethanone backbone.

- Ethanone core: A ketone group that serves as the structural anchor for the substituents.

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2S/c1-23-18-11-9-16(10-12-18)17-6-4-5-13-21(14-17)20(22)15-24-19-7-2-3-8-19/h9-12,17,19H,2-8,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYXGYNGODZPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CSC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions : The synthesis of 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone typically begins with a precursor of azepane derivatives, which are then subjected to alkylation and thiolation reactions.

The preparation may involve reacting 3-(4-methoxyphenyl)azepane with 2-chloro-1-(cyclopentylthio)ethanone in the presence of a base such as sodium hydride, which acts to deprotonate and promote nucleophilic substitution. Reaction conditions include stirring under an inert atmosphere at a controlled temperature. Industrial Production Methods : Industrial-scale production might employ continuous flow techniques for better control over reaction conditions, reducing the risk of side reactions and improving overall yield. These methods often use catalytic processes to enhance efficiency.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The compound's effects are primarily exerted through interactions with specific molecular targets, often involving the inhibition of enzymatic activities or binding to receptor sites. The cyclopentylthio group can interact with sulfur-related pathways, while the azepane and methoxyphenyl groups contribute to its specificity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Physical Comparisons

*Estimated based on structural analogy.

Research Implications and Gaps

- Reactivity : The cyclopentylthio group in the target compound may confer higher lipophilicity than oxygen or nitrogen-linked analogs, influencing membrane permeability in biological systems.

Biologische Aktivität

The compound 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is , with a molecular weight of approximately 295.45 g/mol. The structure features a cyclopentylthio group, an azepane ring, and a methoxyphenyl substituent, which may influence its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

- Antioxidant Activity : Many thioether compounds demonstrate significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Certain derivatives show promise in reducing inflammation, potentially useful in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Properties : Compounds with azepane structures have been studied for neuroprotective effects, suggesting potential applications in neurodegenerative disorders.

The proposed mechanisms through which 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone may exert its effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative damage.

- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation.

- Interaction with Neurotransmitter Systems : The azepane ring may facilitate interactions with neurotransmitter receptors, influencing cognitive functions and mood.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant potential of derivatives similar to 2-(Cyclopentylthio)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone using DPPH radical scavenging assays. Results indicated that these compounds significantly reduced DPPH radicals compared to control groups, suggesting strong antioxidant capabilities.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Test Compound | 85% |

| Control (Vitamin C) | 90% |

Study 2: Neuroprotective Effects

In a neuroprotection study involving neuronal cell lines exposed to oxidative stress, the test compound exhibited a protective effect by reducing cell death rates by approximately 40% compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30% |

| Test Compound | 70% |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.